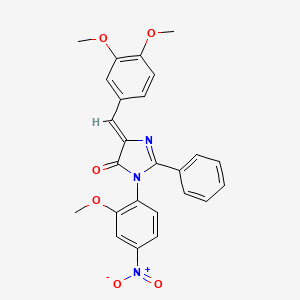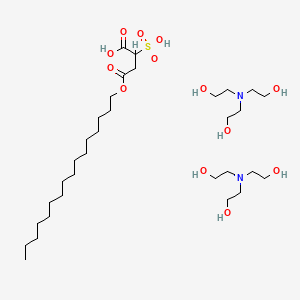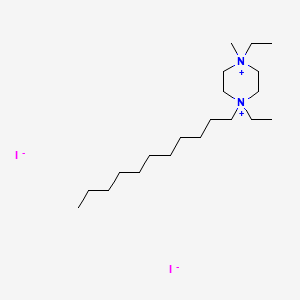
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide is a chemical compound with the molecular formula C20H44N2.2I and a molecular weight of 566.46 g/mol . . This compound is characterized by its piperazinium core, which is substituted with ethyl, methyl, and undecyl groups, and is paired with two iodide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide typically involves the alkylation of piperazine derivatives. The process begins with the preparation of 1,4-diethylpiperazine, which is then methylated and subsequently reacted with an undecyl halide to introduce the undecyl group. The final step involves the addition of iodide ions to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of high-pressure reactors and controlled temperature conditions to facilitate the alkylation and iodination processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Silver nitrate (AgNO3) is often used to facilitate the substitution of iodide ions.
Major Products Formed
Oxidation: N-oxides of the piperazinium compound.
Reduction: Corresponding amines.
Substitution: Compounds with different anions replacing the iodide ions.
Wissenschaftliche Forschungsanwendungen
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other piperazinium derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide involves its interaction with molecular targets such as receptors or enzymes. The compound’s piperazinium core allows it to bind to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diethylpiperazine: Lacks the methyl and undecyl groups, resulting in different chemical properties and biological activity.
1,4-Dimethylpiperazine: Contains methyl groups instead of ethyl and undecyl groups, leading to variations in reactivity and applications.
1,4-Diethyl-4-methylpiperazinium diiodide: Similar structure but lacks the undecyl group, affecting its overall properties.
Uniqueness
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyl group, in particular, enhances its lipophilicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
111413-62-8 |
|---|---|
Molekularformel |
C20H44I2N2 |
Molekulargewicht |
566.4 g/mol |
IUPAC-Name |
1,4-diethyl-1-methyl-4-undecylpiperazine-1,4-diium;diiodide |
InChI |
InChI=1S/C20H44N2.2HI/c1-5-8-9-10-11-12-13-14-15-16-22(7-3)19-17-21(4,6-2)18-20-22;;/h5-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QGCXVHCHZURKTP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCC[N+]1(CC[N+](CC1)(C)CC)CC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


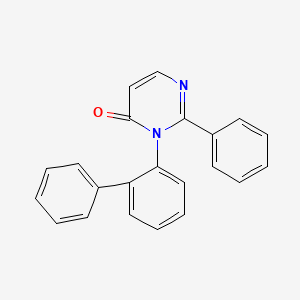


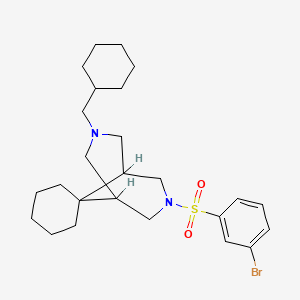
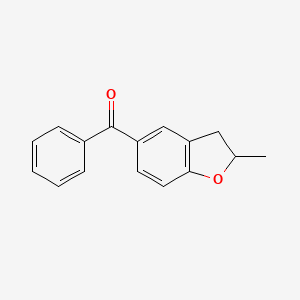
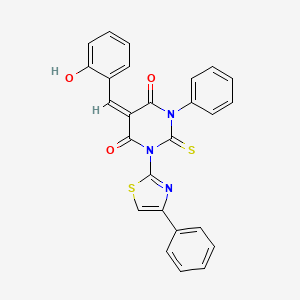

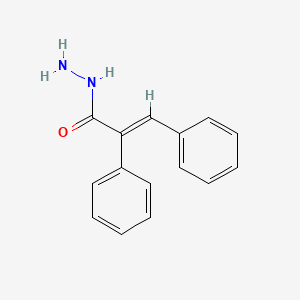
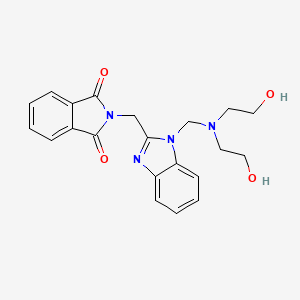

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)

